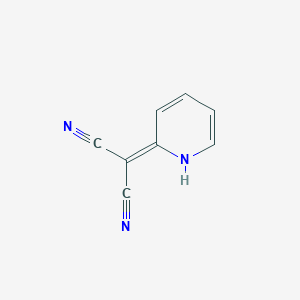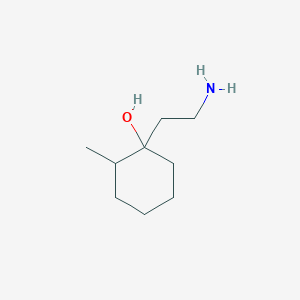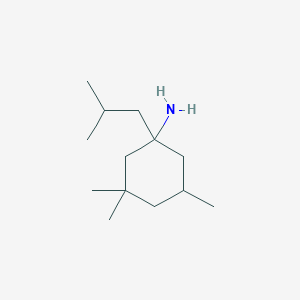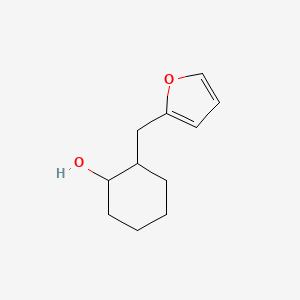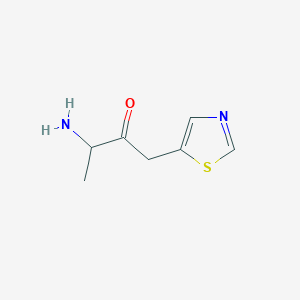![molecular formula C13H23NO5 B13201956 1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13201956.png)
1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid is a compound that belongs to the class of organic molecules known as pyrrolidines. This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The BOC group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.
Preparation Methods
The synthesis of 1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with a BOC group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. The reaction is usually carried out at ambient temperature or under mild heating conditions. Industrial production methods may involve the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The BOC group can be selectively removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol, leading to the formation of the free amine
Common reagents used in these reactions include oxidizing agents, reducing agents, and acids for deprotection. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the protection and deprotection of amine groups.
Biology: The compound is utilized in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as a building block in the development of pharmaceuticals and drug candidates.
Industry: The compound is employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid primarily involves the protection of amine groups through the formation of a BOC-protected intermediate. The BOC group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. This protection-deprotection strategy is crucial in multi-step organic synthesis, allowing for the selective modification of specific functional groups .
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid can be compared with other BOC-protected compounds, such as:
- 1-[(tert-Butoxy)carbonyl]-4-vinylpiperidine-4-carboxylic acid
- 1-[(tert-Butoxy)carbonyl]-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
These compounds share the common feature of having a BOC protecting group, but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications .
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-ethoxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H23NO5/c1-6-18-9-7-13(5,10(15)16)14(8-9)11(17)19-12(2,3)4/h9H,6-8H2,1-5H3,(H,15,16) |
InChI Key |
YJVFZLDWORIOLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(N(C1)C(=O)OC(C)(C)C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


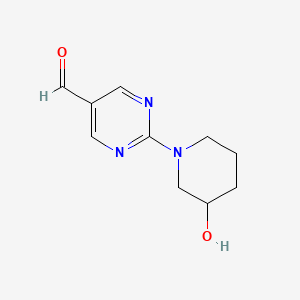

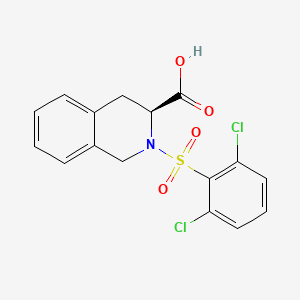
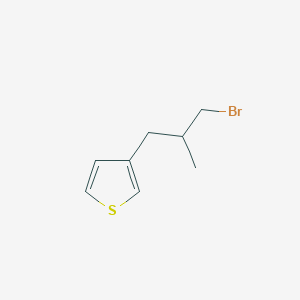

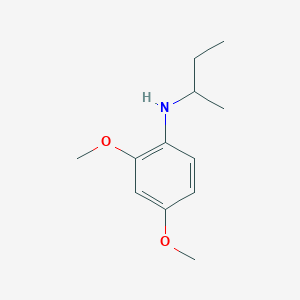
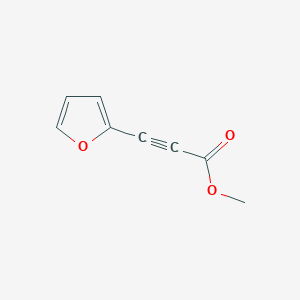
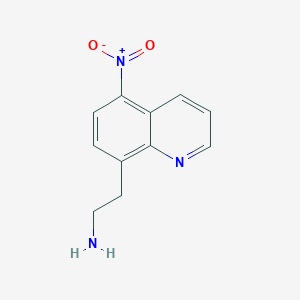
![2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13201917.png)
